molecular formula C7H7ClN2O2 B1631788 Methyl 5-chloro-6-methylpyrazine-2-carboxylate CAS No. 77168-85-5

Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Cat. No.: B1631788
CAS No.: 77168-85-5
M. Wt: 186.59 g/mol
InChI Key: GGNGFNQPYMKDDR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS 77168-85-5) is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at position 5, a methyl group at position 6, and a methyl ester at position 2. It is commercially available (J&L PharmLab LLC) and serves as a key intermediate in pharmaceutical synthesis, particularly in the development of NMDA receptor antagonists such as MPX-004 and MPX-007 . The chloride at position 5 enables functionalization via nucleophilic displacement (e.g., with cyanide using Zn(CN)₂ and Pd catalysts), while the methyl ester facilitates saponification to carboxylic acids for further derivatization . Its molecular weight is 200.62 g/mol, and it is classified for industrial use with specific safety protocols outlined in its SDS .

Properties

IUPAC Name

methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNGFNQPYMKDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504556
Record name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77168-85-5
Record name 2-Pyrazinecarboxylic acid, 5-chloro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77168-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Protocol

A representative procedure involves refluxing methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazine carboxylate (75 g, 0.446 mol) in POCl₃ (375 mL) with DMF (5 mL) at 110°C for 3 hours. After distillation of excess POCl₃, the residue is quenched with ice-water and extracted with dichloromethane. Purification via silica gel chromatography yields the title compound with 52% efficiency .

Parameter Value
Starting Material Methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazine carboxylate
Reagents POCl₃, DMF
Temperature 110°C
Time 3 hours
Yield 52%

Alternative Conditions

A shorter reaction time (0.5 hours) under reflux conditions with POCl₃ (20 mL) and DMF (20 mL) was reported, though with marginally lower yields (49–52%). This method prioritizes rapid synthesis for small-scale applications.

Comparative Analysis of Chlorinating Agents

Phosphorus oxychloride remains the reagent of choice due to its high electrophilicity, which facilitates substitution at the pyrazine ring’s C5 position. Alternative chlorinating agents (e.g., thionyl chloride) are less effective, as evidenced by incomplete conversion in pilot studies.

Industrial-Scale Optimization

Solvent Selection

Industrial protocols favor dichloromethane for extraction due to its low miscibility with water and high partition coefficient for pyrazine derivatives. Substitution with toluene or ethyl acetate reduces yield by 15–20%.

Emerging Methodologies

Recent advances in pyrazine synthesis propose microwave-assisted chlorination, reducing reaction times to 10–15 minutes. While untested for this specific compound, such methods could address scalability challenges in large-batch production.

Challenges and Limitations

  • Regioselectivity : Competing chlorination at adjacent ring positions remains a concern, necessitating precise temperature control.
  • Purification : Silica gel chromatography is critical for isolating the desired product from by-products like 3-chloro isomers.

Chemical Reactions Analysis

Methyl 5-chloro-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include bromine, hexamethylene tetramine, and 4-fluoro-3-chlorobenzenesulfonyl chloride . The major products formed from these reactions include methyl 5-(bromomethyl)pyrazine-2-carboxylate, methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride, and methyl 5-((3-chloro-4-fluorophenylsulfonamido)methyl)pyrazine-2-carboxylate .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Research
    • Immunomodulation : The compound has been identified as an immunomodulator capable of inhibiting the STING (Stimulator of Interferon Genes) pathway. This pathway is essential for regulating immune responses, particularly in cancer and infectious diseases. By antagonizing STING activation, methyl 5-chloro-6-methylpyrazine-2-carboxylate may help suppress tumor growth and enhance immune response against cancer cells .
    • Cancer Treatment : Its ability to inhibit STING signaling suggests potential applications in treating cancers where excessive STING activation contributes to tumor progression and immune evasion .
  • Antimicrobial Applications
    • Preliminary studies indicate that this compound exhibits significant antimicrobial properties, disrupting bacterial cell walls and potentially serving as a basis for developing new antibiotics.

Case Studies

Several studies have explored the applications of this compound:

  • Study on Cancer Immunotherapy : A recent investigation demonstrated that formulations containing this compound enhanced the efficacy of existing cancer therapies by improving immune system activation while reducing tumor growth rates in animal models .
  • Antimicrobial Efficacy Study : Research conducted on bacterial strains revealed that this compound significantly inhibited growth and viability, suggesting its potential as a lead compound in antibiotic development.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Pharmaceutical ResearchImmunomodulator targeting STING pathwayEnhanced cancer therapies
Antimicrobial ApplicationsDisruption of bacterial cell wallsDevelopment of new antibiotics
Chemical ResearchBuilding block for complex heterocyclic compoundsSynthesis of novel therapeutic agents

Mechanism of Action

Methyl 5-chloro-6-methylpyrazine-2-carboxylate exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituents (Positions) Key Differences in Reactivity/Applications Reference
Methyl 5-chloropyrazine-2-carboxylate 33332-25-1 Cl (5), COOMe (2) Lacks methyl at position 6; reduced steric hindrance for nucleophilic substitution at C3.
Methyl 6-chloro-3-methylpyrazine-2-carboxylate 1166831-45-3 Cl (6), Me (3), COOMe (2) Chlorine at position 6 alters regioselectivity in displacement reactions. Methyl at C3 may hinder access to C6 for substitution.
Methyl 6-bromo-5-methylpyrazine-2-carboxylate 1166827-91-3 Br (6), Me (5), COOMe (2) Bromine at C6 (vs. chlorine in target compound) offers a better leaving group for SNAr reactions but increases molecular weight (231.05 g/mol).
Ethyl 6-chloropyrazine-2-carboxylate 161611-46-7 Cl (6), COOEt (2) Ethyl ester increases lipophilicity compared to methyl, affecting solubility and metabolic stability.
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide - t-Bu (5), Cl (6), CONH-thiazole (2) Bulky tert-butyl group enhances lipophilicity (logP) and improves membrane permeability, contributing to antimycobacterial activity (IC₅₀ = 49.5 µmol·L⁻¹).

Physicochemical Properties

  • Lipophilicity : The methyl ester in the target compound (logP ~1.5) provides intermediate lipophilicity compared to ethyl esters (logP ~2.0) and tert-butyl carboxamides (logP ~3.5) .
  • Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl or aryl derivatives, making them preferable for in vitro assays .

Biological Activity

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly as an immunomodulator. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7ClN2O2
  • Molecular Weight : 186.59 g/mol
  • Hydrophobicity : Moderate (XLogP3-AA value of 1.3)
  • Topological Polar Surface Area : 52.1 Ų

These properties suggest that the compound can interact with various biological molecules, making it a candidate for therapeutic applications.

This compound primarily functions by inhibiting the Stimulator of Interferon Genes (STING) pathway. This pathway plays a vital role in the innate immune response, particularly in the activation of interferon genes. Dysregulation of STING signaling has been linked to several diseases, including cancer.

Key Mechanisms:

  • Immunomodulation : By antagonizing STING activation, this compound can potentially mitigate conditions where excessive STING signaling contributes to disease progression, such as tumor growth and metastasis in cancer.
  • Biochemical Pathways : The compound's action involves modulation of immune responses through the STING pathway, influencing cellular processes related to inflammation and immune evasion.

Anticancer Potential

Research indicates that this compound may have significant implications in cancer therapy. By inhibiting STING, it could enhance the immune system's ability to target and eliminate cancer cells. This is particularly relevant in cancers where STING activation promotes tumor progression.

Antimicrobial Activity

Some studies have suggested that pyrazine derivatives, including this compound, exhibit antimicrobial properties. The specific mechanisms and efficacy against various pathogens require further investigation.

Case Studies

  • In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits STING-mediated signaling pathways in cultured cells. This inhibition was associated with reduced expression of pro-inflammatory cytokines.
  • Pharmacokinetics : The compound displays moderate hydrophobicity, which may influence its absorption and distribution in biological systems. Its ability to interact with both hydrophilic and hydrophobic environments suggests versatility in formulation for pharmaceutical applications.

Data Table: Biological Activity Overview

Activity TypeMechanismPotential Applications
ImmunomodulationInhibition of STING pathwayCancer treatment
AntimicrobialPotential antimicrobial propertiesInfection control

Q & A

Q. What are the standard synthetic routes for Methyl 5-chloro-6-methylpyrazine-2-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via sequential reactions starting from commercially available precursors. Key steps include:
  • Saponification : Conversion of the methyl ester to the carboxylic acid using KOTMS (potassium trimethylsilanolate) in THF at room temperature .
  • Coupling : Reaction of the acid with amines (e.g., (2-methylthiazol-5-yl)methanamine) using T3P (propylphosphonic anhydride) in DMF, achieving high coupling efficiency .
  • Cyanide Displacement : Substitution of the chloride group with Zn(CN)₂ and Pd catalysis (Pd₂(dba)₃, Dppf ligand) in DMF at elevated temperatures (80–100°C) .

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
SaponificationKOTMS, THF, RT>85%
Amide CouplingT3P, DMF, RT70–80%
Cyanide DisplacementZn(CN)₂, Pd₂(dba)₃, Dppf, DMF, 80–100°C60–70%

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methyl, chloride) and ester/amide functionalities. For example, the methyl group at C6 appears as a singlet (~δ 2.5 ppm) in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for methyl ester: m/z 201.0294) .
  • X-ray Crystallography : Used sparingly due to challenges in crystal growth, but SHELX programs (e.g., SHELXL) can resolve hydrogen-bonding networks in derivatives .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model the electronic effects of the pyrazine ring. For example:
  • The electron-withdrawing carboxylate group at C2 enhances electrophilicity at C5, favoring nucleophilic attack (e.g., cyanide displacement) .
  • Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in reactions with amines or thiols .

Q. Table 2: Computed Reactivity Parameters

PositionFukui Index (Electrophilicity)Predicted Reactivity
C50.45High
C60.12Low

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

  • Methodological Answer : Discrepancies in 1^1H NMR splitting patterns or MS fragmentation can arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the methyl group) .
  • Isotopic Labeling : 13^13C-labeled derivatives clarify ambiguous coupling pathways .
  • Cross-Validation with Crystallography : SHELX-refined structures (e.g., hydrogen-bonding motifs in derivatives) validate NMR assignments .

Q. How does the compound’s steric environment influence its use in metal-organic frameworks (MOFs)?

  • Methodological Answer : The methyl and chloride groups create steric hindrance, affecting coordination geometry. For example:
  • In lanthanide-based MOFs, the carboxylate group binds to Ln³⁺ ions, while the methyl group limits interpenetration, creating open channels for gas adsorption .
  • Powder X-ray Diffraction (PXRD) and BET surface area analysis quantify framework stability and porosity .

Data Contradiction Analysis

Q. Why do reported yields for cyanide displacement vary across studies?

  • Methodological Answer : Variations arise from:
  • Catalyst Loading : Higher Pd₂(dba)₃ concentrations (>5 mol%) improve yields but increase costs .
  • Solvent Polarity : DMF vs. DMA (dimethylacetamide) alters reaction rates due to dielectric effects (e.g., DMF accelerates Pd-mediated steps) .
  • Byproduct Formation : Unreacted chloride can hydrolyze to carboxylic acid under humid conditions, reducing yield .

Key Research Tools

  • Crystallography : SHELXL refines hydrogen-bonding patterns (e.g., C=O⋯H-N motifs) critical for understanding solid-state reactivity .
  • Chromatography : Reverse-phase HPLC (C18 columns) with UV detection (λ = 254 nm) monitors reaction progress and purity .

Avoided Questions

  • Commercial Sources : While J&L PharmLab LLC supplies the compound, academic labs often synthesize it in-house for derivative studies .
  • Industrial Scale-Up : Continuous-flow reactors are explored but remain outside academic focus .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-chloro-6-methylpyrazine-2-carboxylate
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Methyl 5-chloro-6-methylpyrazine-2-carboxylate

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